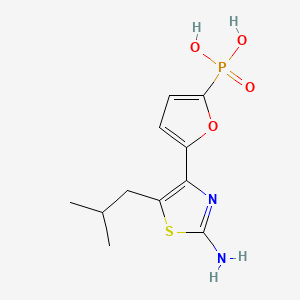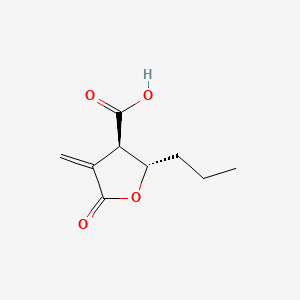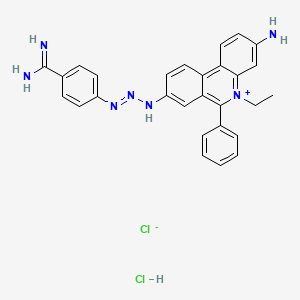
Mesembrenone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mesembrenone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its antidepressant activity, similar to other mesembrine-type alkaloids . Research has shown that this compound can promote a sense of well-being, relieve stress, and have calming effects . It is also being explored for its potential use in treating clinical anxiety and depression, psychological and psychiatric disorders, and improving mood .
Mecanismo De Acción
Target of Action
Mesembrenone is an alkaloid constituent of Sceletium tortuosum (Kanna) and minor constituent of Lampranthus aureus and Lampranthus spectabilis . The primary targets of this compound are the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4) . SERT plays a crucial role in the termination of serotonin signaling in the brain, while PDE4 is involved in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule that plays various roles in cells.
Mode of Action
This compound acts as a potent selective inhibitor of the serotonin transporter (SERT), thereby increasing the availability of serotonin in the brain . This mechanism is similar to that of many modern synthetic antidepressants . Additionally, this compound also inhibits phosphodiesterase 4 (PDE4), leading to increased levels of cAMP in the brain .
Biochemical Pathways
The inhibition of SERT by this compound prevents the reuptake of serotonin into neurons, thereby increasing its availability in the synaptic cleft . This can enhance serotonin signaling and potentially improve mood and reduce anxiety. The inhibition of PDE4 leads to increased levels of cAMP, which can have various downstream effects, including the potential to improve cognitive function and reduce inflammation .
Result of Action
The increased availability of serotonin in the brain due to the inhibition of SERT by this compound can lead to enhanced serotonin signaling . This can potentially improve mood and reduce anxiety. The inhibition of PDE4 and the resulting increase in cAMP levels can have various effects, including potential improvements in cognitive function and reductions in inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the plant species from which it is derived, Sceletium tortuosum, is mainly distributed in South Africa . The presence and concentration of this compound and other alkaloids in this plant can vary depending on the plant’s age, growth conditions, and harvesting techniques . Furthermore, the metabolism and excretion of this compound can be influenced by individual differences in metabolic enzymes and transporters .
Análisis Bioquímico
Biochemical Properties
Mesembrenone interacts with various enzymes and proteins, primarily the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4) . It acts as a selective inhibitor for these proteins, affecting their function and the biochemical reactions they are involved in .
Cellular Effects
This compound influences cell function by inhibiting the serotonin transporter (SERT), which can impact cell signaling pathways and gene expression . Its inhibition of PDE4 can also affect cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4), inhibiting their function . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Studies on the metabolism and toxicological detection of mesembrine and this compound have been conducted .
Metabolic Pathways
This compound is involved in metabolic pathways related to the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4) . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Mesembrenone is typically isolated from plant material through Soxhlet extraction, followed by confirmation of its identity using nuclear magnetic resonance spectroscopy . The traditional preparation of Sceletium tortuosum involves fermentation, which was historically used by the KhoiSan tribe for its psychoactive properties
Análisis De Reacciones Químicas
Mesembrenone undergoes various chemical reactions, including hydroxylation, dealkylation, dihydration, and N-oxidation . Common reagents and conditions used in these reactions include gas chromatography-mass spectrometry and liquid chromatography coupled to linear ion trap high-resolution mass spectrometry . Major products formed from these reactions include O- and N-demethylated, dihydrated, and hydroxylated metabolites .
Comparación Con Compuestos Similares
Mesembrenone is similar to other alkaloids found in Sceletium tortuosum, such as mesembrine, mesembranol, and tortuosamine . this compound is unique in its dual inhibition of the serotonin transporter and phosphodiesterase 4, which distinguishes it from other compounds . Similar compounds include Δ7-mesembrenone, mesembranol, mesembrenol, and sceletium alkaloid A4 .
Propiedades
IUPAC Name |
(3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,7,7a-tetrahydroindol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,16H,8-9,11H2,1-3H3/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNHBCSWFYFPAN-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2([C@@H]1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963667 | |
| Record name | Mesembrenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468-54-2 | |
| Record name | (+)-Mesembrenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=468-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Mesembrenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesembrenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mesembrenone, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT8JNS8E79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Mesembrenone and where is it found?
A1: this compound is a major alkaloid found in the Sceletium tortuosum plant, also known as Kanna. This succulent plant, indigenous to South Africa, has been traditionally used for its mood-altering effects. [, , ]
Q2: How does this compound exert its effects at the molecular level?
A2: this compound primarily acts as a potent inhibitor of Phosphodiesterase 4 (PDE4) and also demonstrates significant activity as a serotonin reuptake inhibitor. [, ] By inhibiting PDE4, this compound is thought to increase intracellular levels of cyclic adenosine monophosphate (cAMP), a signaling molecule involved in various cellular processes including mood regulation. [] Its serotonin reuptake inhibition activity contributes to increased serotonin levels in synapses, further influencing mood and potentially anxiety. []
Q3: What is the chemical structure of this compound?
A3: this compound possesses a complex molecular structure characteristic of alkaloids. It is classified as a Mesembrine-type alkaloid with a hexahydropyrrolo[2,1-a]isoquinoline core. [, , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C17H21NO3. Its molecular weight is 287.35 g/mol. [, ]
Q5: Are there any specific analytical techniques used to identify and quantify this compound?
A5: Several analytical techniques are employed for the identification and quantification of this compound. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is commonly used. [, ] Additionally, mass spectrometry (MS) and tandem mass spectrometry (MS/MS) provide definitive confirmation based on characteristic ions and fragmentation patterns. [] Gas chromatography coupled with mass spectrometry (GC-MS) is also employed for analysis. [, , ]
Q6: What is the significance of analytical method validation in this compound research?
A6: Method validation is crucial to ensure the accuracy, precision, and specificity of analytical methods used in this compound research. Validation involves establishing the method's linearity, range, sensitivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and robustness. [] This rigorous process ensures reliable and reproducible results, supporting the quality of research findings.
Q7: Has the pharmacokinetic profile of this compound been investigated?
A7: Pharmacokinetic studies in mice revealed that while this compound exhibits poor oral bioavailability, it demonstrates rapid distribution following intravenous administration. [] This suggests that alternative routes of administration or formulation strategies may be necessary to enhance its bioavailability.
Q8: Are there any known drug interactions or safety concerns associated with this compound?
A8: While Sceletium tortuosum extracts are marketed for various effects, it's crucial to acknowledge the limited research regarding this compound's safety profile, potential drug interactions, and long-term effects. [, ] Comprehensive toxicological studies and clinical trials are necessary to fully elucidate its safety profile and potential risks.
Q9: How does the structure of this compound influence its activity?
A9: Structural modifications to the this compound molecule can significantly impact its potency and selectivity towards its targets. [, , ] For instance, modifications to the ring system or substituents can alter its interactions with PDE4 or the serotonin transporter, thereby influencing its pharmacological effects.
Q10: Are there any environmental concerns associated with this compound or its source plant?
A11: The increasing demand for Sceletium tortuosum necessitates sustainable harvesting practices and cultivation methods to prevent overexploitation and preserve the plant's natural populations. Research on the plant's ecological role and potential environmental impact of cultivation is essential for responsible utilization. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide](/img/structure/B1676236.png)
![3-[4-[diethyl(methyl)azaniumyl]phenyl]propyl-diethyl-methylazanium;diiodide](/img/structure/B1676237.png)






